molecular formula C44H66O16 B12380940 (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxycarbonyl-3-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxycarbonyl-3-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

Cat. No.: B12380940
M. Wt: 851.0 g/mol
InChI Key: VIBICZSYZZPALI-WGRDPETLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a highly substituted triterpenoid carboxylic acid characterized by a complex pentacyclic core (picene skeleton) with multiple stereochemical centers and functional groups. Key structural features include:

  • Core structure: A dodecahydro-1H-picene backbone with seven methyl groups and a 13-oxo moiety.
  • Glycosidic substituents: Two methoxycarbonyl-substituted oxane (pyranose) rings attached via ether linkages at the C10 position.
  • Steric complexity: 14 stereocenters, conferring distinct conformational rigidity and biological specificity .

Triterpenoids of this class are known for their roles in modulating biological targets such as SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase) and nuclear receptors, often via interactions with hydrophobic pockets or polar functional groups .

Properties

Molecular Formula

C44H66O16

Molecular Weight

851.0 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxycarbonyl-3-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C44H66O16/c1-39(2)23-10-13-44(7)33(22(45)18-20-21-19-41(4,38(53)54)15-14-40(21,3)16-17-43(20,44)6)42(23,5)12-11-24(39)57-37-32(28(49)27(48)31(59-37)35(52)56-9)60-36-29(50)25(46)26(47)30(58-36)34(51)55-8/h18,21,23-33,36-37,46-50H,10-17,19H2,1-9H3,(H,53,54)/t21-,23-,24-,25-,26-,27-,28-,29+,30-,31-,32+,33+,36-,37+,40+,41-,42-,43+,44+/m0/s1

InChI Key

VIBICZSYZZPALI-WGRDPETLSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O)O)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)OC)O)O)OC5C(C(C(C(O5)C(=O)OC)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions, as well as purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s ability to interact with various biomolecules makes it useful for studying biochemical pathways and mechanisms.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its complex structure might allow it to interact with multiple targets in the body, making it a candidate for drug development.

Industry

In industry, the compound could be used in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These interactions can activate or inhibit biochemical pathways, leading to various physiological effects. The exact mechanism would depend on the specific application and the targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

The following table highlights key differences between the target compound and analogous triterpenoids:

Compound Molecular Formula Molecular Weight Key Substituents Functional Impact
Target Compound C₅₃H₈₈O₂₂ 1077.30 g/mol Methoxycarbonyl-oxane rings at C10 Enhanced polarity (TPSA: 354 Ų) and potential for glycosidase interactions; moderate lipophilicity (XlogP: 0.60).
(2S,4aS,6bR,12aS)-10-[(2R,3R,4S,5S,6S)-6-butoxycarbonyl-...] C₅₇H₉₂O₂₂ 1133.40 g/mol Butoxycarbonyl instead of methoxycarbonyl Increased lipophilicity (XlogP: 1.90) due to longer alkyl chain; reduced solubility.
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6--hexadecahydropicene-4a-carboxylate] C₅₃H₈₈O₂₂ 1077.30 g/mol Hydroxymethyl and additional hydroxyl groups on sugar moieties Higher polarity (TPSA: 413 Ų, XlogP: -1.20); increased hydrogen-bonding capacity for receptor targeting.
Glycyrrhetinic acid hydrogen succinate C₃₆H₅₂O₈ 612.80 g/mol Succinate ester at C3; lacks glycosidic moieties Reduced steric bulk; targets inflammatory pathways (e.g., 11β-hydroxysteroid dehydrogenase inhibition).

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